5-(4-Nitrophenyl)-2-furaldehyde (hereinafter referred to as "Dantrolene Impurity 3") is a chemical compound identified as a process-related impurity in dantrolene sodium, a muscle relaxant drug. [] It is a synthetic precursor of dantrolene sodium and may be present in pharmaceutical formulations as an impurity. [] Dantrolene Impurity 3 is also considered an acidic and photolytic degradation product of dantrolene. []
Dantrolene Impurity 3, also known as 5-(4-nitrophenyl)-2-furaldehyde, is a compound associated with the synthesis and degradation of dantrolene sodium, a muscle relaxant used primarily for treating malignant hyperthermia. This impurity arises during the manufacturing process of dantrolene sodium and is significant due to its potential effects on the purity and safety of pharmaceutical formulations. Understanding the characteristics, synthesis, and implications of Dantrolene Impurity 3 is crucial for ensuring drug quality and efficacy.
Dantrolene sodium is classified as a muscle relaxant, specifically targeting calcium release in muscle cells. Dantrolene Impurity 3 is classified as a process-related impurity that can occur during the synthesis of dantrolene sodium from p-nitroaniline. It is essential to monitor such impurities due to their potential toxicological implications and regulatory compliance in pharmaceutical manufacturing .
The synthesis of Dantrolene Impurity 3 typically involves the reaction of p-nitroaniline with other reagents under controlled conditions. The process can be summarized as follows:
The reaction conditions are crucial for minimizing the formation of unwanted byproducts. High-performance liquid chromatography (HPLC) is often employed to monitor the reaction progress and quantify the impurity levels .
Dantrolene Impurity 3 has a molecular formula of CHNO. Its structure features a furan ring substituted with a nitrophenyl group, which contributes to its chemical reactivity and potential toxicity.
Dantrolene Impurity 3 can undergo various chemical reactions typical of aldehydes and nitro compounds, including:
The reactivity of Dantrolene Impurity 3 necessitates careful handling during synthesis and formulation processes to prevent unwanted side reactions that could affect drug safety .
Dantrolene Impurity 3 serves primarily as a marker for quality control in pharmaceutical formulations containing dantrolene sodium. Its detection is vital for ensuring compliance with regulatory standards regarding impurities in active pharmaceutical ingredients. Additionally, understanding its properties aids in developing safer synthetic routes for dantrolene sodium production, ultimately improving patient safety profiles .
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0
CAS No.: